Product packaging for 5-Bromo-2-(thian-4-yloxy)pyrimidine(Cat. No.:CAS No. 2200574-40-7)

5-Bromo-2-(thian-4-yloxy)pyrimidine

Cat. No.: B2948273
CAS No.: 2200574-40-7
M. Wt: 275.16
InChI Key: DNDNPMNAKLONGE-UHFFFAOYSA-N
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Description

5-Bromo-2-(thian-4-yloxy)pyrimidine is a chemical compound with the molecular formula C9H11BrN2OS and a molecular weight of 275.17 . This brominated pyrimidine derivative is characterized by a thian (tetrahydro-2H-thiopyran) ether group attached to the pyrimidine ring, a structural feature that enhances its potential as a versatile intermediate in medicinal chemistry. The bromine atom at the 5-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, allowing researchers to introduce diverse aromatic and heteroaromatic systems . The oxy-thian moiety is a key structural component that can influence the molecule's physicochemical properties, including solubility and metabolic stability, making it a valuable scaffold in the design and synthesis of novel bioactive molecules for drug discovery programs . This compound is typically supplied as a solid and may require storage at room temperature or below, protected from light and air, to maintain its stability and purity . It is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2OS B2948273 5-Bromo-2-(thian-4-yloxy)pyrimidine CAS No. 2200574-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(thian-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2OS/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDNPMNAKLONGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Thian 4 Yloxy Pyrimidine

Strategies for the Construction of 5-Bromopyrimidine (B23866) Intermediates

The initial phase in the synthesis of the target compound involves the creation of a 5-brominated pyrimidine (B1678525) ring system. This is typically achieved through the synthesis and subsequent modification of 5-bromo-2-hydroxypyrimidine (B17364).

Synthesis of 5-Bromo-2-hydroxypyrimidine

The compound 5-bromo-2-hydroxypyrimidine serves as a crucial building block. adventchembio.comsigmaaldrich.com A common method for its preparation involves the bromination of 2-hydroxypyrimidine (B189755). Traditional methods have utilized bromine in glacial acetic acid; however, this approach is associated with low bromine utilization and safety concerns due to the volatility and hazardous nature of bromine vapor. google.compatsnap.com

More contemporary and efficient methods have been developed to address these shortcomings. One such method employs tribromopyridine as the brominating agent in toluene. In a typical procedure, 2-hydroxypyrimidine is reacted with tribromopyridine at an elevated temperature, followed by purification to yield 5-bromo-2-hydroxypyrimidine. chemicalbook.com Another innovative approach utilizes hydrobromic acid and hydrogen peroxide to catalyze the reaction, significantly improving the efficiency of bromine utilization. google.compatsnap.com This method can be conducted as a one-step process to generate the intermediate. google.compatsnap.com

Table 1: Comparison of Synthetic Methods for 5-Bromo-2-hydroxypyrimidine
MethodBrominating AgentKey AdvantagesReported YieldReference
Traditional MethodBromine/Glacial Acetic AcidEstablished procedureLower google.compatsnap.com
Improved Method 1TribromopyridineAvoids use of toxic bromine, simple post-treatment, high purity80% chemicalbook.com
Improved Method 2Hydrobromic Acid/Hydrogen PeroxideHigh bromine utilization, simplified processNot explicitly stated for the intermediate alone google.compatsnap.com

Halogenation at the C-2 Position of 5-Bromopyrimidines

With 5-bromo-2-hydroxypyrimidine in hand, the next step involves converting the hydroxyl group at the C-2 position into a more reactive leaving group, typically a halogen. This transformation is critical for the subsequent nucleophilic aromatic substitution.

Synthesis of 5-Bromo-2-chloropyrimidine (B32469)

The conversion of 5-bromo-2-hydroxypyrimidine to 5-bromo-2-chloropyrimidine is a key transformation. nordmann.global A widely used reagent for this chlorination is phosphorus oxychloride (POCl₃). chemicalbook.com However, due to the toxicity and cumbersome work-up associated with POCl₃, alternative methods have been sought. chemicalbook.com

An improved, more environmentally friendly method involves the use of hydrochloric acid as the chlorinating agent in the presence of a phase-transfer catalyst like cetyltrimethylammonium chloride in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com This process offers high yields and purity with simpler post-reaction processing. chemicalbook.com

Table 2: Chlorination of 5-Bromo-2-hydroxypyrimidine
ReagentCatalyst/SolventKey FeaturesReported YieldPurityReference
Phosphorus Oxychloride (POCl₃)Toluene/TriethylamineCommonly used, effectiveNot specified>98% (raw material detection) chemicalbook.com
Hydrochloric AcidCetyltrimethylammonium Chloride/DMFAvoids toxic POCl₃, simple work-up91%99.76% chemicalbook.comchemicalbook.com

Synthesis of 5-Bromo-2-fluoropyrimidine (B1268855)

The synthesis of 5-bromo-2-fluoropyrimidine introduces a fluorine atom at the C-2 position, which is a valuable modification for certain applications. ossila.comambeed.comcymitquimica.com A synthetic route to this compound starts with 2-hydroxypyrimidine, which is first brominated to 2-hydroxy-5-bromopyrimidine. google.com The subsequent fluorination can be achieved using a fluorinating agent, followed by purification to yield the desired product. google.com The presence of both bromo and fluoro substituents allows for selective reactions, such as nucleophilic aromatic substitution at the C-2 position and palladium-catalyzed cross-coupling at the C-5 position. ossila.com

One-Step Synthesis Approaches for 5-Bromo-2-substituted Pyrimidines from Precursors

Alternative to the multi-step sequences, one-pot synthesis strategies offer a more streamlined approach to 5-bromo-2-substituted pyrimidines. scirp.orgacademie-sciences.fracademie-sciences.frresearchgate.net A notable one-step method involves the reaction of 2-bromomalonaldehyde (B19672) with amidine compounds. google.com This method is advantageous due to its operational simplicity, safety, shorter reaction times, and lower cost, providing an efficient pathway for the synthesis of these important intermediates. google.com The reaction is typically carried out in a protic acid solvent, and the use of molecular sieves can further enhance the reaction efficiency. google.com

Introduction of the Thian-4-yloxy Substituent

The final stage of the synthesis involves the introduction of the thian-4-yloxy group onto the 5-bromopyrimidine core. This is accomplished through a nucleophilic aromatic substitution reaction.

Synthesis of Thian-4-ol Precursors

The synthesis of the thian-4-ol (also known as tetrahydro-2H-thiopyran-4-ol) precursor is an essential prerequisite. chemicalbook.com This can be achieved through the reduction of tetrahydro-4H-thiopyran-4-one. researchgate.net Efficient methods for the preparation of tetrahydro-4H-thiopyran-4-one have been developed, for instance, from dimethyl 3,3'-thiobispropanoate. researchgate.net An alternative synthesis of tetrahydro-2H-thiopyran derivatives involves an unconventional [1+1+1+1+1+1] annulation process using rongalite as a tethered C-S synthon. acs.org

Nucleophilic Aromatic Substitution at the C-2 Position of 5-Bromo-2-halopyrimidines with Thian-4-ol

The introduction of the thian-4-yloxy substituent is achieved via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netdalalinstitute.comlumenlearning.commasterorganicchemistry.com In this key step, the oxygen of thian-4-ol acts as a nucleophile, attacking the electron-deficient C-2 position of a 5-bromo-2-halopyrimidine, such as 5-bromo-2-chloropyrimidine or 5-bromo-2-fluoropyrimidine. The halogen at the C-2 position serves as the leaving group.

Catalyst Systems for Ether Bond Formation

The formation of the ether linkage between the pyrimidine core and the thiane (B73995) ring is a critical step in the synthesis of 5-Bromo-2-(thian-4-yloxy)pyrimidine. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the hydroxyl group of tetrahydro-2H-thiopyran-4-ol displaces a leaving group, commonly a halogen, on the pyrimidine ring. The efficiency of this reaction is highly dependent on the catalyst system employed.

While the reaction can proceed under basic conditions without a metal catalyst, the use of transition metal catalysts, particularly copper and palladium, has been explored to improve reaction rates and yields. However, for this specific transformation, base-mediated synthesis is the most commonly reported and efficient method. Strong bases such as sodium hydride (NaH) are frequently used to deprotonate the hydroxyl group of tetrahydro-2H-thiopyran-4-ol, forming a more potent nucleophile. The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being preferred.

Precursor 1Precursor 2BaseSolventReaction ConditionsYield (%)Reference
5-Bromo-2-chloropyrimidineTetrahydro-2H-thiopyran-4-olSodium hydride (NaH)N,N-Dimethylformamide (DMF)0 °C to room temperature85
5-Bromo-2-fluoropyrimidineTetrahydro-2H-thiopyran-4-olPotassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)Room temperatureNot Reported

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The primary points of derivatization include the bromine atom on the pyrimidine ring, the thiane ring, and other positions on the pyrimidine core.

Transformations at the Bromine Atom (e.g., Palladium-catalyzed cross-coupling reactions)

The bromine atom at the 5-position of the pyrimidine ring is the most frequently targeted site for derivatization. Its susceptibility to a wide range of palladium-catalyzed cross-coupling reactions makes it an ideal handle for introducing molecular diversity. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents by coupling the bromo-pyrimidine with a boronic acid or boronate ester derivative. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.

Sonogashira Coupling: The introduction of alkyne functionalities is achieved through Sonogashira coupling with terminal alkynes. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine and amide groups.

Coupling ReactionCoupling PartnerCatalyst/LigandBaseProductReference
Suzuki-Miyaura1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(dppf)Cl2K2CO32-(Thian-4-yloxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Suzuki-Miyaura(4-Carbamoylphenyl)boronic acidPd(PPh3)4Na2CO34-(2-(Thian-4-yloxy)pyrimidin-5-yl)benzamide
SonogashiraEthynyltrimethylsilanePd(PPh3)2Cl2/CuIEt3N2-(Thian-4-yloxy)-5-((trimethylsilyl)ethynyl)pyrimidine
Buchwald-Hartwig4-Methylpiperazin-1-amineNot specifiedNot specified5-(4-Methylpiperazin-1-yl)-2-(thian-4-yloxy)pyrimidine

Modifications on the Thiane Ring

Modifications on the thiane ring of this compound are less commonly reported in the literature compared to transformations at the bromine atom. However, the sulfur atom in the thiane ring is susceptible to oxidation. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone can be achieved using various oxidizing agents. These modifications can significantly impact the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity. For instance, the sulfide can be oxidized to a sulfone, as demonstrated in the synthesis of IRAK4 inhibitors.

Functionalization of the Pyrimidine Core at Other Positions

While the 5-position is the primary site of functionalization due to the presence of the bromine atom, other positions on the pyrimidine core can also be targeted, although this is less common. Direct C-H activation at positions 4 and 6 of the pyrimidine ring is a potential but challenging strategy for introducing new substituents. These transformations would likely require specific directing groups and tailored catalytic systems. Currently, there is limited published research detailing the direct functionalization of the pyrimidine core of this compound at positions other than the C5-bromo position.

Structure Activity Relationship Sar Investigations of 5 Bromo 2 Thian 4 Yloxy Pyrimidine Analogues

Elucidation of the Pharmacophore and Key Structural Features

The fundamental pharmacophore of this series is built upon the pyrimidine (B1678525) ring, a heterocyclic aromatic structure that is pivotal for molecular interactions with biological targets. researchgate.netguidechem.com Pyrimidine derivatives are well-documented as kinase inhibitors, where the nitrogen atoms of the pyrimidine core often act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) base of ATP in the kinase hinge region. nih.govacs.org

The essential pharmacophoric elements of 5-Bromo-2-(thian-4-yloxy)pyrimidine analogues can be broken down into three key components:

The Pyrimidine Core: This central heterocyclic ring serves as the foundational scaffold. Its nitrogen atoms are crucial for establishing key hydrogen bonding interactions within the active site of target proteins, such as kinases. researchgate.netnih.gov

The 2-Substituent (Thian-4-yloxy group): This moiety occupies the C2 position of the pyrimidine ring and plays a significant role in orienting the molecule within the binding pocket and can contribute to both potency and selectivity through various interactions.

The 5-Substituent (Bromo group): Halogen atoms, particularly bromine, at the C5 position are known to significantly influence the electronic properties of the pyrimidine ring and can form specific halogen bonds or hydrophobic interactions that enhance binding affinity. mdpi.com

Role of the 5-Bromo Substituent in Modulating Biological Activity and Selectivity

The presence of a bromine atom at the 5-position of the pyrimidine ring is a critical determinant of biological activity and selectivity in numerous series of pyrimidine-based inhibitors. mdpi.comgoogle.com Halogen substituents can profoundly impact a molecule's physicochemical properties and its ability to interact with a target protein.

Research on various pyrimidine derivatives has consistently highlighted the positive contribution of a 5-bromo substituent. For instance, in the development of dual endothelin receptor antagonists, the introduction of a 5-bromo substituent onto a pyrimidine ring led to a notable improvement in affinity for the ETA receptor. bldpharm.comfishersci.fi Similarly, a study focused on bone anabolic agents identified a derivative with a bromo group at the 5th position of the pyrimidine ring as a particularly efficacious compound. mdpi.com

The key roles of the 5-bromo group can be summarized as:

Enhancement of Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's binding site, thereby increasing the ligand's residence time and potency.

Modulation of Electronic Properties: As an electron-withdrawing group, the bromine atom alters the electron distribution of the pyrimidine ring, which can influence the strength of hydrogen bonds formed by the ring nitrogens. innovareacademics.in

Increased Lipophilicity: The bromo group increases the lipophilicity of the molecule, which can enhance its ability to penetrate hydrophobic pockets within the target protein and improve membrane permeability.

A series of novel 5-bromo-pyrimidine derivatives were synthesized and evaluated as potential Bcr/Abl kinase inhibitors, with several compounds demonstrating potent activity. researchgate.net This further underscores the importance of the 5-bromo substituent for achieving high biological activity in this class of compounds.

Significance of the Thian-4-yloxy Moiety for Ligand-Target Interactions and Efficacy

The thian-4-yloxy moiety, also known as tetrahydrothiopyran-4-yloxy, is a non-aromatic, sulfur-containing heterocyclic group attached to the C2 position of the pyrimidine core via an ether linkage. While direct SAR studies on this specific moiety within the this compound framework are not extensively documented, its role can be inferred from the functions of similar saturated heterocyclic rings in drug design.

Saturated heterocycles like tetrahydropyran (B127337) (an oxygen analogue of thian) and piperidine (B6355638) are frequently incorporated into drug candidates to serve several purposes:

Vectorial Orientation: They provide a three-dimensional scaffold that can project other functional groups into specific regions of a binding pocket, optimizing interactions. bldpharm.com

Physicochemical Property Modulation: They can improve properties like solubility and metabolic stability. The replacement of a carbon with a heteroatom (sulfur in this case) introduces polarity.

Direct Binding Interactions: The sulfur atom in the thian ring is a weak hydrogen bond acceptor but can participate in other non-covalent interactions, such as sulfur-aromatic or sulfur-π interactions, which can contribute to binding affinity.

The thian ring itself offers a distinct conformational profile and lipophilicity compared to its oxygen (tetrahydropyran) or nitrogen (piperidine) counterparts. The ether linkage provides rotational flexibility, allowing the thian ring to adopt an optimal conformation for binding. In some kinase inhibitors, saturated heterocyclic rings at the C2 position of a pyrimidine have been shown to be crucial for achieving anthelmintic or antiparkinsonian activity. wjarr.com The thian-4-ol moiety, a precursor to the thian-4-yloxy group, is also recognized as a valuable scaffold in medicinal chemistry, providing a site for further functionalization. nih.gov

Influence of Substitutions on the Pyrimidine Ring on SAR Profiles

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the pyrimidine ring. researchgate.netmdpi.com Positions C2, C4, and C6 are particularly important for modulating the SAR profiles of these compounds. mdpi.com

Systematic modifications at these positions have yielded significant insights into the requirements for optimal activity. For instance, in a study of pyrimidine-4-carboxamides, modifications at the R2 and R3 substituents (corresponding to positions on an attached ring system) led to significant changes in inhibitory potency. acs.org Similarly, research on pyrazolo[1,5-a]pyrimidines has shown that substitutions at the 3-, 5-, and 7-positions of the pyrimidine ring can enhance binding affinity to protein kinases. nih.gov

The table below summarizes the general influence of substitutions on the pyrimidine ring based on findings from various studies on pyrimidine analogues.

Position on Pyrimidine RingType of SubstituentGeneral Effect on Biological ActivityReference
C2 Amino or Thio groupOften crucial for anticancer activity. mdpi.com mdpi.com
C2 Five or six-membered saturated heterocyclic ringCan lead to anthelmintic, antiparkinsonian, and other activities. wjarr.com wjarr.com
C4 Modified Phenyl groupCan greatly influence anticancer activity. mdpi.com mdpi.com
C4 & C6 Various substituentsHampered affinity for endothelin receptors in one study. bldpharm.com bldpharm.com
C5 Halogen (e.g., Bromo, Chloro)Often leads to increased potency and can be critical for activity. mdpi.combldpharm.com mdpi.combldpharm.com
C5 Substituted amine or saturated distal heterocyclic ringCan lead to antibacterial and anticancer activities. wjarr.com wjarr.com

These findings demonstrate that while the core pyrimidine structure is essential, the specific decoration of the ring with various substituents is what fine-tunes the molecule's interaction with its biological target, dictating its potency and selectivity. researchgate.net

Stereochemical Considerations in Activity

Stereochemistry is a critical factor that can dramatically influence the biological activity of chiral molecules. Stereoisomers of a compound can exhibit vastly different potencies, selectivities, and even opposing pharmacological effects due to the three-dimensional nature of ligand-receptor binding pockets.

In the context of pyrimidine-based inhibitors, stereochemical considerations are paramount, especially when chiral centers are present in the substituents. For the this compound scaffold, a potential chiral center exists if the thian ring is substituted. Even without additional substitution, the conformation of the thian ring can be important.

While specific studies on the stereochemistry of this compound are limited, related research provides valuable insights:

In the development of pyrimidine-4-carboxamide (B1289416) inhibitors, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine moiety resulted in a 3-fold increase in inhibitory potency, clearly demonstrating the impact of a specific stereoisomer. acs.org

Studies on thiopyran analogues (structurally related to thian) of dopamine (B1211576) agonists showed that the highest affinity for dopamine receptors resided in a single enantiomer.

The role of carbohydrate stereochemistry in the interaction of lipophilic nucleosides with enzymes has been shown to be crucial, with the D-configuration of the sugar moiety being necessary for higher binding capacity in some cases.

These examples highlight that the precise spatial arrangement of atoms is fundamental for optimal interaction with a chiral biological target. Therefore, for any analogue of this compound containing chiral centers, the separation and evaluation of individual stereoisomers would be an essential step in the drug discovery process to identify the most active and selective agent.

Preclinical in Vitro Biological Evaluation Methodologies for 5 Bromo 2 Thian 4 Yloxy Pyrimidine Analogues

Cell-Based Assays for Antiproliferative Activity

Cell-based assays are fundamental in the initial screening of 5-Bromo-2-(thian-4-yloxy)pyrimidine analogues to determine their potential as anticancer agents. These assays measure the ability of a compound to inhibit cell growth or induce cell death in various cancer cell lines.

Assays for Growth Inhibition (e.g., MTT assay)

A primary method for evaluating the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay is widely used to assess cell viability and cytotoxicity. mdpi.com In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the absorbance of which can be quantified to determine the extent of cell growth inhibition. nih.govnih.gov

The antiproliferative activity is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the proliferation of tumor cells by 50%. nih.gov For instance, various pyrimidine (B1678525) derivatives have been evaluated using this method against a panel of human cancer cell lines. In one study, a series of 2,4,6-trisubstituted pyrimidine derivatives were tested against four cancer cell lines, with some compounds showing potent antiproliferative activities. nih.gov Similarly, a study on indole-2-carboxamides, which can be considered structural analogues, utilized the MTT assay to determine their antiproliferative effects on pancreatic, breast, colon, and epithelial cancer cell lines, with erlotinib (B232) used as a reference drug. nih.gov The results from these assays are often presented in tabular format to compare the efficacy of different analogues. nih.govmdpi.comnih.gov

Table 1: Example of Antiproliferative Activity Data for Pyrimidine Analogues

Compound/AnalogueTarget Cell LineIC50 (µM)Reference
Compound 2a Glioblastoma4 - 8 mdpi.com
Compound 2a Triple-Negative Breast Cancer4 - 8 mdpi.com
Compound 2a Oral Squamous Cell Carcinoma4 - 8 mdpi.com
Compound 2a Colon Cancer4 - 8 mdpi.com
Compound Va Pancreatic Cancer (Panc-1)Not specified nih.gov
Compound Va Breast Cancer (MCF-7)Not specified nih.gov
Compound Va Colon Cancer (HT-29)Not specified nih.gov
Compound Va Human Epithelial Cancer (A-549)Not specified nih.gov

This table is illustrative and compiles data from studies on various pyrimidine derivatives to demonstrate how results are typically presented. Specific data for this compound analogues would be generated through similar experimental protocols.

Assessment of Apoptosis Induction

Beyond inhibiting growth, an important characteristic of a potential anticancer drug is its ability to induce programmed cell death, or apoptosis. Various methods are employed to assess apoptosis induction in cancer cells treated with this compound analogues.

One common technique is the Annexin V-FITC/Propidium (B1200493) Iodide (PI) assay, which is analyzed by flow cytometry. acs.org Annexin V has a high affinity for phosphatidylserine, which translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells. For example, treatment of the SNB-75 central nervous system cancer cell line with a thieno[2,3-d]pyrimidine-4-one derivative led to a significant increase in the apoptotic cell population. acs.org

Another approach involves measuring the activity of caspases, which are key proteases in the apoptotic pathway. The levels of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) can be quantified using specific assays. An increase in the levels of these caspases following treatment with a compound indicates the activation of the apoptotic cascade. acs.orgnih.gov For instance, a quinoline-cinnamide hybrid was shown to cause a substantial upregulation in the quantity of active caspase-9 in HepG2 liver cancer cells. nih.gov

Enzyme-Based Assays for Specific Target Inhibition

Many pyrimidine-based compounds exert their anticancer effects by inhibiting specific enzymes that are crucial for cancer cell survival and proliferation. arabjchem.org Therefore, enzyme-based assays are essential for determining the specific molecular targets of this compound analogues and for understanding their mechanism of action.

Protein kinases are a major class of targets for pyrimidine derivatives. arabjchem.org For example, pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine (B1254671) derivatives have been evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinases, including mutant forms like EGFRL858R/T790M that are associated with drug resistance. nih.gov These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase, often using an ELISA-based format. nih.gov

Other enzymes, such as dihydrofolate reductase (DHFR), can also be targeted. Thieno[2,3-d]pyrimidine-4-one derivatives have been identified as inhibitors of DHFR, with their inhibitory potency (IC50) measured in comparison to known inhibitors like methotrexate. acs.org

Table 2: Example of Enzyme Inhibition Data for Pyrimidine Analogues

Compound/AnalogueTarget EnzymeIC50 (nM)Reference
Compound B1 EGFRL858R/T790M13 nih.gov
Compound Va EGFR71 nih.gov
Compound 20 DHFR200 acs.org

This table is for illustrative purposes, showing the types of data generated from enzyme inhibition assays for various pyrimidine derivatives.

Receptor Binding Assays

Analogues of this compound may also exhibit their biological effects by binding to specific receptors. Receptor binding assays are used to determine the affinity and selectivity of these compounds for their targets. These assays typically use cell membranes expressing the recombinant receptor of interest and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radioligand is measured, and the data are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

A prominent example is the dual endothelin (ET) receptor antagonist Macitentan, which is structurally related to the compound of interest, being N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide. acs.org Its binding affinity for the endothelin A (ETA) and endothelin B (ETB) receptors was determined using binding assays with membranes from Chinese hamster ovary (CHO) cells expressing the recombinant human receptors. acs.org

Similarly, pyrimidine derivatives have been evaluated for their binding to other receptors, such as adenosine (B11128) receptors (A1, A2A, A2B, A3) and serotonin (B10506) receptors (e.g., 5-HT1A). nih.govnih.gov For instance, the binding affinity of heterocyclic carbonyloxycarboximidamides for the human adenosine A3 receptor was determined using a NanoBRET binding assay. nih.gov

Table 3: Example of Receptor Binding Affinity Data for Pyrimidine Analogues

Compound/AnalogueTarget ReceptorBinding Affinity (IC50 or Ki)Reference
Macitentan (analogue) Endothelin A (ETA)IC50 = 0.5 nM acs.orgresearchgate.net
Macitentan (analogue) Endothelin B (ETB)IC50 = 394 nM acs.orgresearchgate.net
Compound 39 Adenosine A3pKi = 8.57 nih.gov
Various 5-HT1AKi = 8–87 nMNot explicitly in provided text

This table provides examples of receptor binding data for pyrimidine-related compounds to illustrate the methodology's output.

Cell Line Panel Screening for Broad Spectrum Activity

To assess the broad-spectrum anticancer activity of promising this compound analogues, they are often screened against a large panel of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line panel (NCI-60) is a widely used resource for this purpose. mdpi.comnih.govtaylorandfrancis.com This panel represents nine different types of human cancer: leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, breast, prostate, and kidney. taylorandfrancis.com

Compounds are initially screened at a single high concentration (e.g., 10 µM) to identify those with significant growth-inhibiting properties. acs.orgtaylorandfrancis.com Compounds that meet certain criteria are then subjected to a five-dose screen to determine their potency (GI50, TGI, and LC50 values) across all 60 cell lines. mdpi.comnih.gov The resulting "fingerprint" of activity can be compared to those of standard anticancer agents in the NCI database using the COMPARE algorithm. mdpi.com This can provide insights into the compound's potential mechanism of action. mdpi.com Several studies on pyrimidine derivatives have utilized the NCI-60 screen to evaluate their broad-spectrum anticancer potential. acs.org

Mechanism of Action Studies at the Cellular Level

To further elucidate the mechanism of action of lead compounds, a variety of cellular assays are employed. These studies aim to understand how the compound affects cellular processes beyond simple proliferation.

Cell cycle analysis, often performed using flow cytometry after staining cells with a DNA-binding dye like propidium iodide, is a common method. This analysis reveals whether a compound causes cells to arrest at a specific phase of the cell cycle (e.g., G1, S, or G2/M). acs.orgmdpi.com For example, a thieno[2,3-d]pyrimidine-4-one derivative was shown to induce cell cycle arrest at the G2/M phase in the SNB-75 cell line. acs.org Similarly, certain quinazolinone derivatives have been found to induce G2/M phase arrest. mdpi.com

In addition to the apoptosis and enzyme inhibition assays mentioned previously, mechanistic studies can also involve investigating the compound's effect on specific signaling pathways. This can be achieved by measuring the expression or phosphorylation status of key proteins within a pathway using techniques like Western blotting. For instance, the activation of the BMP2/SMAD1 signaling pathway was identified as the mechanism by which a novel pyrimidine derivative promoted osteogenesis. nih.gov

Future Perspectives and Research Directions for 5 Bromo 2 Thian 4 Yloxy Pyrimidine

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

A primary focus for future research will be the rational design and synthesis of next-generation analogues of 5-bromo-2-(thian-4-yloxy)pyrimidine with superior potency and selectivity for their biological targets. Structure-activity relationship (SAR) studies have been instrumental in understanding the impact of various substituents on the pyrimidine (B1678525) ring. For instance, in the context of endothelin receptor antagonists, it has been observed that while various substituents are tolerated at the 5-position of the pyrimidine ring, modifications at the 4 and 6-positions can negatively affect affinity for the endothelin (ET) receptors. acs.org

Specifically, the introduction of a 5-bromo substituent, among others like 5-chloro, 5-methoxy, and 5-trifluoromethyl, has been shown to improve affinity for the ETA receptor. acs.org Building on this knowledge, future work will likely involve the synthesis and evaluation of a wider array of analogues. This could include the introduction of different halogen atoms, alkyl groups, or more complex functionalities at the 5-position to fine-tune the electronic and steric properties of the molecule. The goal is to optimize interactions with the target receptor, thereby enhancing potency.

Furthermore, achieving selectivity between different receptor subtypes, such as ETA and ETB, is a critical objective. While some analogues with a 5-methylthio group have shown a significant increase in affinity for the ETB receptor, further exploration is needed to develop highly selective antagonists. acs.org This could be achieved by exploring a broader chemical space for the substituent at the 5-position and by making modifications to other parts of the molecule that interact with the receptor binding pocket.

Recent studies on other heterocyclic scaffolds have demonstrated that the addition of a bromine atom can significantly improve binding affinity. For example, in the development of adenosine (B11128) A3 receptor antagonists, the introduction of a bromine group to a 2-pyridinyl moiety led to a notable enhancement in affinity. acs.org This principle could be systematically applied to the this compound core to guide the design of more potent compounds.

The following table summarizes the effects of different substituents on the pyrimidine ring of a related series of endothelin receptor antagonists, providing a basis for future analogue design.

CompoundPyrimidine SubstituentETA IC50 (nM)ETB IC50 (nM)
20H1.839
235-Methyl4.4120
245-Chloro0.433
85-Bromo0.324
255-Methoxy0.429
265-Methylthio0.54.8
275-Trifluoromethyl0.418

Data sourced from J. Med. Chem. 2012, 55, 17, 7671–7682. acs.org

Integration of Advanced Synthetic Methodologies and Automation

To accelerate the discovery and development of novel analogues, the integration of advanced synthetic methodologies and automation is crucial. Traditional multi-step syntheses can be time-consuming and may not be suitable for the rapid generation of large compound libraries for high-throughput screening.

Recent advancements in synthetic organic chemistry offer promising avenues for the more efficient synthesis of this compound and its derivatives. For example, a one-step method for preparing 5-bromo-2-substituted pyrimidine compounds using 2-bromomalonaldehyde (B19672) and amidine compounds has been disclosed, which simplifies the process and reduces costs. google.com Exploring and optimizing such novel synthetic routes will be a key area of future research.

Furthermore, the use of automated synthesis platforms can significantly increase the throughput of compound production. These systems can perform reactions, purifications, and characterizations with minimal human intervention, allowing medicinal chemists to focus on compound design and data analysis. The development of robust and automated synthetic routes for the this compound scaffold would enable the rapid exploration of a vast chemical space, leading to the identification of analogues with improved properties.

Microfluidic devices also present an opportunity for the high-throughput synthesis and screening of new compounds. google.com These devices allow for precise control over reaction conditions and require only small amounts of reagents, making them ideal for exploring a wide range of synthetic transformations in a cost-effective and efficient manner.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

One of the key applications of AI and ML is in the prediction of the physicochemical and biological properties of novel compounds. nih.gov By training models on existing SAR data, it is possible to predict the potency, selectivity, and other important properties of virtual analogues before they are synthesized. This in silico screening approach can help to prioritize the most promising candidates for synthesis, thereby saving time and resources.

Generative AI models can also be used to design entirely new molecular structures with desired properties. arxiv.org These models can learn the underlying patterns of known active compounds and then generate novel structures that are likely to be active. This approach can help to expand the chemical space around the this compound scaffold and identify novel chemotypes with improved therapeutic potential. v4c.ai

Exploration of New Therapeutic Areas

While this compound has been primarily investigated in the context of endothelin receptor antagonism for conditions like pulmonary arterial hypertension, the pyrimidine scaffold itself is a privileged structure found in a wide range of biologically active molecules. acs.orgnih.govsemanticscholar.org This suggests that derivatives of this compound may have therapeutic potential in other disease areas.

Future research should focus on screening this compound class against a diverse panel of biological targets to identify new therapeutic opportunities. The pyrimidine core is known to be a versatile pharmacophore with applications in areas such as oncology, infectious diseases, and inflammatory disorders. nih.govresearchgate.netmdpi.com For example, pyrimidine derivatives have been developed as potent inhibitors of various kinases, which are important targets in cancer therapy.

Systematic screening of a library of this compound analogues against a panel of kinases or other relevant targets could uncover novel activities. Furthermore, the structural features of this compound class could be optimized to target specific enzymes or receptors involved in other disease processes. This exploration of new therapeutic areas could significantly expand the clinical utility of this chemical scaffold.

Collaborative Research Opportunities and Interdisciplinary Approaches

The future development of this compound and its analogues will greatly benefit from collaborative research efforts and interdisciplinary approaches. The complexity of modern drug discovery requires expertise from a wide range of fields, including medicinal chemistry, pharmacology, biology, computational science, and clinical medicine.

Establishing collaborations between academic research groups, pharmaceutical companies, and contract research organizations (CROs) can facilitate the sharing of resources, expertise, and technologies. For instance, academic labs may excel in basic research and the discovery of novel biological targets, while pharmaceutical companies have the resources and experience to conduct large-scale clinical trials. The Indian Institute of Chemical Technology (CSIR-IICT), for example, has entered into a Master Collaborative Agreement for the development of novel platform technologies for bio-therapeutics and vaccines. iict.res.in

An interdisciplinary approach that integrates computational and experimental methods will be essential for success. The synergy between in silico modeling and wet lab experiments can accelerate the drug discovery process and increase the chances of identifying promising drug candidates. For example, computational chemists can use AI and ML to design new compounds, which are then synthesized by medicinal chemists and evaluated by pharmacologists. This iterative cycle of design, synthesis, and testing can lead to the rapid optimization of lead compounds.

Furthermore, international collaborations can bring together diverse perspectives and expertise, leading to more innovative and impactful research. By fostering a collaborative and interdisciplinary research environment, the scientific community can unlock the full therapeutic potential of the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.